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Compound of Interest |

1,2-Benzisoxazole, 5-chloro-3-
Compound Name:
methyl-
CAS No.: 28909-34-4
Cat. No.: B3350600
- J

Executive Summary

5-Chloro-3-methyl-1,2-benzisoxazole (CAS: 36953-39-4) is a pharmacophore scaffold used in
the synthesis of atypical antipsychotics and anticonvulsants. Its spectral signature is distinct
from its acyclic precursors, specifically the 2-hydroxy-5-chloroacetophenone oxime.

Accurate determination of the UV absorption maxima (

) is essential for:

e Reaction Monitoring: Confirming cyclization of the oxime.

 HPLC Method Development: Selecting the optimal detection wavelength to maximize signal-
to-noise ratios.

» Purity Profiling: Distinguishing the product from phenolic impurities.

Spectral Profile & Absorption Maxima

The UV-Vis spectrum of 5-chloro-3-methylbenzisoxazole in methanol typically exhibits two
primary absorption bands characteristic of the benzo-fused isoxazole system.

Typical Absorption Data
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Wavelength ( Molar Absorptivity (

) Electronic
Band Assignment .
) ) Transition
High ( _
Primary (K-Band) 254 — 258 nm (Benzenoid/Heterocyc
) lic)
Moderate (

Secondary (B-Band) 298 — 302 nm (Fine structure)

)

Note: Values are solvent-dependent. A bathochromic shift of 2-5 nm is often observed in polar
aprotic solvents (e.g., DMSO) compared to methanol.

Mechanism of Absorption

The 1,2-benzisoxazole core possesses a continuous cyclic

-electron system. The 5-chloro substituent acts as an auxochrome, donating electron density
into the ring via the mesomeric effect (+M), which causes a red shift (bathochromic) relative to
the unsubstituted parent compound (Parent

nm). The 3-methyl group contributes a minor hyperchromic effect.

Comparative Analysis: Product vs. Precursor

The most critical challenge in synthesizing this compound is differentiating it from the starting
material, 2-hydroxy-5-chloroacetophenone oxime.

The "pH-Shift" Validation Protocol

This is a self-validating experimental check. The precursor contains a free phenolic hydroxyl
group, while the product (benzisoxazole) does not.
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5-Chloro-3- 2-Hydroxy-5-
Feature methylbenzisoxazole chloroacetophenone
(Product) Oxime (Precursor)
Chromophore Fused Bicyclic Aromatic Acyclic Conjugated Phenol

Neutral pH UV

nm nm
Red Shift (
Alkaline pH (0.1 N NaOH) No Shift (Spectrum Stable) moves to
nm)

Explanation

Ether linkage is chemically

inert to mild base.

Phenolic proton deprotonates,
forming a phenolate anion with

extended conjugation.

Expert Insight: If your sample exhibits a significant spectral shift upon adding a drop of NaOH,

the cyclization is incomplete.

Experimental Methodologies
Protocol A: Determination of

Objective: Accurate spectral characterization for analytical standards.

grade Methanol (Concentration:

).

)

Scanning:

Stock Preparation: Dissolve 10 mg of 5-chloro-3-methylbenzisoxazole in 100 mL of HPLC-

Working Standard: Dilute 1.0 mL of Stock into 10 mL of Methanol (

Blanking: Use pure HPLC-grade Methanol in the reference cell.

© 2026 BenchChem. All rights reserved. 3/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3350600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[e]

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or
equivalent).

[e]

Range: 200 nm to 400 nm.

o

Scan Speed: Medium (approx. 200 nm/min).

Slit Width: 1.0 nm.

[¢]

o Data Processing: Determine the peak maxima using the first derivative method (

) to resolve overlapping bands.

Protocol B: HPLC Detection Wavelength Selection

Objective: Optimize sensitivity for impurity profiling.

o For Trace Impurities: Use 254 nm.[1] This aligns with the intense K-band, providing
maximum sensitivity for low-level detection.

o For Assay/Purity: Use 300 nm. This aligns with the secondary band. While less sensitive, it is
more selective and less prone to interference from solvent cut-offs or non-conjugated
aliphatic impurities.

Visualizations
Synthesis and Spectral Monitoring Pathway

The following diagram illustrates the chemical transformation and the logic for UV monitoring.
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Caption: Logical workflow for distinguishing the target benzisoxazole from its oxime precursor
using UV spectral shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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